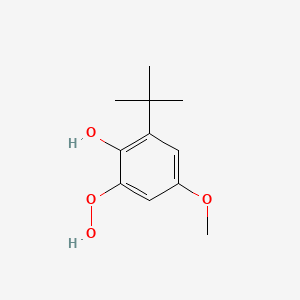
2-tert-Butyl-6-hydroperoxy-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-6-hydroperoxy-4-methoxyphenol is an organic compound known for its antioxidant properties. It is a derivative of phenol, characterized by the presence of a tert-butyl group, a hydroperoxy group, and a methoxy group attached to the benzene ring. This compound is often used in various industrial applications due to its ability to inhibit oxidation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-hydroperoxy-4-methoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with 2-tert-Butyl-4-methoxyphenol.
Oxidation: The tert-butyl group is oxidized to introduce the hydroperoxy group. This can be achieved using oxidizing agents such as hydrogen peroxide or organic peroxides under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pH are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale oxidation processes. Continuous flow reactors are often used to ensure consistent product quality and high efficiency. The use of catalysts and advanced purification techniques further enhances the production process.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-6-hydroperoxy-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form more stable products.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, organic peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines.
Major Products
Oxidation: Formation of more stable oxidized products.
Reduction: Conversion to 2-tert-Butyl-6-hydroxy-4-methoxyphenol.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
2-tert-Butyl-6-hydroperoxy-4-methoxyphenol is utilized in various scientific research fields:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic applications in preventing oxidative damage in cells.
Industry: Employed as a stabilizer in the production of plastics, rubber, and other materials to enhance their durability and lifespan.
Mechanism of Action
The antioxidant activity of 2-tert-Butyl-6-hydroperoxy-4-methoxyphenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The hydroperoxy group plays a crucial role in this process by undergoing homolytic cleavage to generate reactive oxygen species, which can then react with and neutralize free radicals. This compound targets oxidative pathways and helps in maintaining the redox balance within cells.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methoxyphenol: Lacks the hydroperoxy group, making it less effective as an antioxidant.
2,6-Di-tert-butyl-4-methoxyphenol: Contains two tert-butyl groups, providing enhanced steric hindrance and stability.
2-tert-Butyl-4-hydroxyanisole: Similar structure but with a hydroxyl group instead of a hydroperoxy group.
Uniqueness
2-tert-Butyl-6-hydroperoxy-4-methoxyphenol is unique due to the presence of the hydroperoxy group, which significantly enhances its antioxidant properties compared to its analogs. This makes it particularly valuable in applications where strong antioxidant activity is required.
Properties
CAS No. |
924276-56-2 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2-tert-butyl-6-hydroperoxy-4-methoxyphenol |
InChI |
InChI=1S/C11H16O4/c1-11(2,3)8-5-7(14-4)6-9(15-13)10(8)12/h5-6,12-13H,1-4H3 |
InChI Key |
JKHVCEQLDFLRBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)OC)OO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















